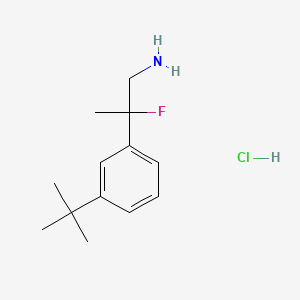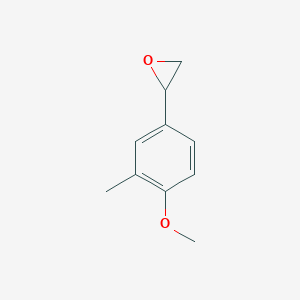
4-(4-Fluoro-2-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-2-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16FNO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with piperidine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a palladium or platinum catalyst, the reduction step can be performed under hydrogen gas, offering a cleaner and more efficient process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using hydride reagents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-2-methoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-(4-Fluoro-2-methoxyphenyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluoro-2-methoxyphenoxy)piperidine: Similar structure but with an oxygen atom connecting the phenyl ring to the piperidine ring.
4-(5-Fluoro-2-methoxyphenyl)piperidine: The fluorine atom is positioned differently on the phenyl ring.
4-(2-Methoxy-5-trifluoromethylphenyl)piperidine: Contains a trifluoromethyl group instead of a single fluorine atom.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
VWMDWFRERJTLPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


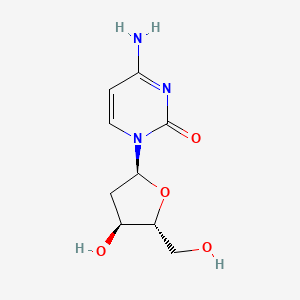
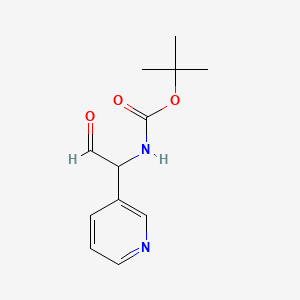
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)


![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)

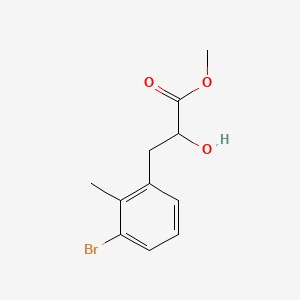

![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
